molecular formula C9H8BrClO B015139 2-Bromo-3'-chloropropiophenone CAS No. 34911-51-8

2-Bromo-3'-chloropropiophenone

Cat. No.: B015139
CAS No.: 34911-51-8
M. Wt: 247.51 g/mol
InChI Key: OFNMQTRHMBQQEA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-3’-chloropropiophenone, also known as 2-bromo-1-(3-chlorophenyl)propan-1-one, is primarily used as an intermediate in the synthesis of bupropion . Bupropion is a second-generation antidepressant and a smoking cessation aid . The primary targets of bupropion, and by extension 2-Bromo-3’-chloropropiophenone, are the norepinephrine and dopamine transporters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentrations in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation .

Biochemical Pathways

It is known that the compound can induce the production of reactive oxygen species (ros) in cells

Pharmacokinetics

It is known to be soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability, although more research is needed to confirm this.

Result of Action

2-Bromo-3’-chloropropiophenone has been found to be mutagenic, clastogenic, and aneugenic . It can increase the frequencies of mutations, micronuclei, and hypodiploids . These effects are believed to be mediated via the generation of reactive metabolites .

Action Environment

The action, efficacy, and stability of 2-Bromo-3’-chloropropiophenone can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the presence of an antioxidant, N-acetyl-L-cysteine, has been found to reduce its genotoxicity , suggesting that the oxidative environment can influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

  • Oxidation and Reduction Reactions:

    • These reactions are less common for this compound but can be carried out under specific conditions using appropriate oxidizing or reducing agents.

Common Reagents and Conditions:

Properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNMQTRHMBQQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956382
Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34911-51-8
Record name 2-Bromo-1-(3-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo-3-chloropropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
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Record name 2-bromo-3'-chloropropiophenone
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Record name .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE
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Synthesis routes and methods I

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2 h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
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Synthesis routes and methods II

Procedure details

To 1 mole of m-chloropropiophenone heated to 60±5° C., bromine was added dropwise under stirring. The reaction temperature was kept at 60±5° C. during the addition of bromine, and kept for 5.5 hours after the addition. m-Chloro-α-bromopropiophenone (compound of formula (II)) was obtained.
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Synthesis routes and methods III

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Bromo-3'-chloropropiophenone in scientific research?

A1: this compound serves as a key building block in synthesizing 2-aryl-2-morpholinol derivatives, a class of compounds investigated for their potential antidepressant properties. [, , , ] These syntheses typically involve reacting this compound with various amino alcohols.

Q2: Has this compound been studied for potential genotoxic effects?

A2: Yes, research indicates that this compound exhibits genotoxic properties. [, ] While the specific mechanisms of its genotoxicity require further investigation, this finding raises concerns about its use as a chemical intermediate.

Q3: Can you describe a specific synthetic route utilizing this compound?

A3: One example involves synthesizing (2S,3S,5R)‐2‐(3‐Chloro­phen­yl)‐2‐hydroxy‐3,5‐dimethyl‐2‐morpholinium chloride. This synthesis entails reacting (R)-(−)-2-amino-1-propanol with this compound. The resulting morpholine ring adopts a chair conformation with specific spatial arrangements of the substituent groups. []

Q4: Are there any reported structural analogs of 2-aryl-2-morpholinols synthesized using this compound?

A4: Researchers have synthesized various structural analogs by modifying the substituents on the aromatic ring or the morpholine ring. For example, 2-Aryl-3-methyl-5-phenyl-2-morpholinol hydrochloride derivatives were synthesized using similar reactions with different starting materials like 2-bromopropiophenone, 6-methoxy-2-(2-Bromopropionyl)naphthalene, and 2-bromo-4-methoxypropiophenone. [, ] These modifications aim to explore structure-activity relationships and potentially improve the pharmacological profile of the resulting compounds.

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